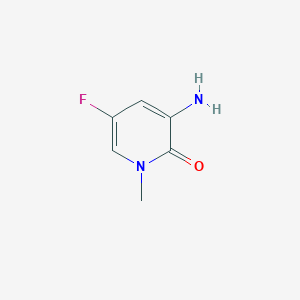

3-amino-5-fluoro-1-methylpyridin-2(1H)-one

Description

Significance of Pyridinone Scaffolds in Modern Chemical Research

The pyridinone core is a privileged scaffold in organic chemistry, recognized for its versatile applications in both synthesis and medicinal chemistry. frontiersin.orgnih.gov Its structural features, including the ability to act as both a hydrogen bond donor and acceptor, make it a valuable component in designing molecules with specific biological activities. dntb.gov.uaresearchgate.net

Pyridinone derivatives are crucial building blocks in the synthesis of more complex chemical structures. iipseries.orgnbinno.com Their inherent reactivity allows for functionalization at various positions on the ring, providing access to a diverse array of compounds. frontiersin.orgnih.gov They serve as key intermediates in the creation of biologically relevant molecules, including various natural products and pharmaceuticals. researchgate.netiipseries.org The development of efficient synthetic methodologies to access substituted pyridone scaffolds is an active area of research, employing techniques like multicomponent reactions to achieve molecular complexity in a streamlined fashion. researchgate.net

Pyridinones are recognized for their utility in a range of applications:

Pharmaceuticals: The scaffold is present in numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities such as antitumor, antimicrobial, and anti-inflammatory effects. frontiersin.orgnih.gov

Agrochemicals: Their biological activity extends to agricultural applications. nih.gov

Materials Science: Pyridinone-based structures are also explored for their use in functional materials. iipseries.org

The introduction of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. tandfonline.comacs.org Fluorine, being the most electronegative element, imparts unique properties to organic molecules without significantly increasing their size. tandfonline.comdntb.gov.ua

The strategic placement of fluorine can profoundly influence a molecule's characteristics:

Lipophilicity and Bioavailability: Fluorination can increase a molecule's lipophilicity, which can improve its ability to permeate cell membranes and enhance bioavailability. nih.govresearchgate.net

Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger and more specific interactions with biological targets. tandfonline.comacs.org

Reactivity and pKa: Fluorine substitution can modify the acidity or basicity (pKa) of nearby functional groups, which in turn affects a compound's solubility, absorption, and chemical reactivity. tandfonline.comnih.govnih.gov

The inclusion of fluorine can significantly alter the reactivity of heterocyclic rings, for instance by enhancing their susceptibility to nucleophilic substitution reactions. nih.govacs.org This modulation of reactivity is a powerful tool for synthetic chemists.

Table 1: Impact of Fluorine Substitution on Molecular Properties

| Property | General Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Metabolic Stability | Increased | Strong C-F bond resists enzymatic cleavage. tandfonline.comnih.gov |

| Lipophilicity | Increased | Enhances membrane permeability and absorption. nih.govresearchgate.net |

| Binding Affinity | Modulated (Often Increased) | Alters electronic properties, enabling new polar interactions. tandfonline.com |

| Acidity/Basicity (pKa) | Altered | Strong inductive effect modifies pKa of nearby groups. tandfonline.com |

| Conformation | Influenced | Fluorine can induce specific conformational preferences. acs.org |

Contextualizing 3-Amino-5-fluoro-1-methylpyridin-2(1H)-one within Pyridinone Chemistry

The compound this compound combines three key structural motifs: the 2-pyridone core, an amino group at the 3-position, and a fluorine atom at the 5-position. This specific arrangement suggests a unique profile of reactivity and potential biological activity that can be inferred from related structures.

The literature contains numerous examples of amino- and halogen-substituted pyridinones, which provide a framework for understanding the target compound.

Aminopyridinones: 3-Aminopyridin-2(1H)-ones are valuable synthetic intermediates. researchgate.net The amino group can be readily acylated or transformed into other functional groups, providing a handle for further molecular elaboration. researchgate.netnih.gov The synthesis of various N-substituted 3-amino-2-pyridones has been explored, highlighting their role as versatile building blocks in medicinal chemistry. nih.gov

Fluoropyridines: The synthesis of fluorinated pyridines, such as 2-amino-5-fluoropyridine, has been developed due to their importance as intermediates for pharmaceuticals. researchgate.net The presence of fluorine on the pyridine (B92270) ring is known to influence its electronic properties and reactivity.

Combined Amino and Halogen Substitution: The interplay between amino and halogen substituents on a pyridine ring can lead to complex reactivity patterns and diverse biological activities. For example, the synthesis of 3-amino-5-bromo-6-methyl-4-phenylpyridin-2(1H)-one has been reported, demonstrating synthetic routes to related halo-aminopyridinones. researchgate.net

Despite the extensive research on pyridinone chemistry, a detailed investigation into this compound is conspicuously absent from the scientific literature. This represents a significant knowledge gap and a corresponding research opportunity.

Key areas requiring investigation include:

Synthesis: There is no established, optimized synthetic route specifically for this compound. Developing an efficient and scalable synthesis is the first critical step.

Physicochemical Characterization: Fundamental properties such as its pKa, solubility, lipophilicity (LogP), and solid-state structure (e.g., via X-ray crystallography) have not been determined. This data is essential for any future application.

Reactivity Profiling: A systematic study of its reactivity is needed. This includes exploring the chemical behavior of the amino group, the potential for electrophilic or nucleophilic substitution on the pyridinone ring, and how the fluorine atom modulates this reactivity.

Biological Screening: The compound has not been evaluated for any biological activity. Given the pharmacological importance of the fluorinated pyridinone scaffold, screening this molecule against various biological targets (e.g., kinases, enzymes) could uncover novel therapeutic potential.

Table 2: Comparison of Known and Unknown Properties

| Compound | Known Synthetic Route | Characterized Properties | Biological Activity Profile |

|---|---|---|---|

| 3-Amino-1-methylpyridin-2(1H)-one | Yes fluorochem.co.uk | Basic identifiers (CAS, Formula) fluorochem.co.uk | Not extensively studied |

| 3-Amino-5-methylpyridin-2(1H)-one | Yes nih.gov | Basic identifiers (CAS, Formula) nih.gov | Not extensively studied |

| 2-Amino-5-fluoropyridine | Yes researchgate.net | Well-characterized | Intermediate for pharmaceuticals researchgate.net |

| This compound | No (Knowledge Gap) | No (Knowledge Gap) | No (Knowledge Gap) |

Academic Research Aims and Scope

Based on the identified knowledge gaps, a focused research program on this compound would be highly valuable. The primary aims of such a program would be:

To Develop a Novel and Efficient Synthetic Pathway: The initial aim is to design and optimize a multi-step synthesis to produce this compound in high yield and purity, suitable for further studies.

To Perform Comprehensive Physicochemical and Structural Characterization: This involves a full analysis of the compound's properties, including NMR, IR, and mass spectrometry, as well as determining its pKa, LogP, and crystal structure.

To Investigate its Chemical Reactivity and Potential as a Synthetic Building Block: The scope would include exploring the derivatization of the amino group and investigating the influence of the fluorine substituent on the aromatic ring's reactivity towards various chemical transformations.

To Conduct Preliminary Biological Evaluation: The final aim would be to screen the compound and its derivatives for potential pharmacological activity across a panel of relevant biological assays, leveraging the known therapeutic relevance of the fluoropyridinone scaffold.

This research would fill a clear void in heterocyclic chemistry and could potentially provide a novel scaffold for the development of new therapeutic agents or functional materials.

Comprehensive Understanding of Synthetic Pathways

A potential multi-step synthesis could involve:

N-methylation: The synthesis would likely begin with the N-methylation of a 3-amino-5-fluoropyridin-2(1H)-one precursor. However, direct methylation might lead to a mixture of N- and O-alkylation products. A more controlled approach would be to start with an appropriately substituted pyridine and introduce the N-methyl group at a later stage.

Introduction of the Amino Group: If starting from a 5-fluoro-1-methylpyridin-2(1H)-one, a nitration reaction at the 3-position, followed by reduction of the nitro group, would be a standard method to introduce the 3-amino functionality.

Fluorination: Alternatively, synthesis could commence from 3-amino-1-methylpyridin-2(1H)-one, with subsequent electrophilic fluorination. Reagents such as Selectfluor are commonly used for the regioselective fluorination of electron-rich aromatic systems like pyridinones.

The choice of a specific pathway would be dictated by the availability of starting materials and the desired regioselectivity of the reactions.

Table 1: Comparison of Potential Synthetic Precursors

| Compound Name | CAS Number | Molecular Formula | Key Role in Synthesis |

| 3-Amino-5-fluoropyridine | 210169-05-4 | C5H5FN2 | Potential starting material for building the pyridinone ring. |

| 3-Amino-1-methylpyridin-2(1H)-one | 33631-01-5 | C6H8N2O | A non-fluorinated analog that could undergo late-stage fluorination. fluorochem.co.uk |

| 3-Amino-5-bromopyridin-2(1H)-one | Not available | C5H5BrN2O | Could serve as an intermediate for a halogen-exchange (HALEX) fluorination reaction. |

Detailed Elucidation of Structural and Electronic Properties

The molecular structure of this compound is characterized by a pyridinone ring, which is a six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group. The key substituents that dictate its properties are the amino group at the 3-position, the fluorine atom at the 5-position, and the methyl group on the nitrogen atom.

Structural Properties:

Planarity: The pyridinone ring is expected to be largely planar.

Bond Lengths and Angles: The C-F bond is anticipated to be short and strong. The C-N bond of the amino group will have partial double-bond character due to resonance with the pyridinone ring. The N-methyl group will influence the steric environment around the nitrogen atom.

Electronic Properties:

Electron-Withdrawing Fluorine: The high electronegativity of the fluorine atom will have a significant impact on the electron distribution within the ring, generally making it more electron-deficient. This can influence the acidity of the N-H protons (in the non-methylated analog) and the basicity of the ring nitrogen.

Electron-Donating Amino Group: Conversely, the amino group is electron-donating through resonance, which can partially counteract the electron-withdrawing effect of the fluorine atom.

Dipole Moment: The opposing electronic effects of the fluorine and amino groups are expected to result in a significant molecular dipole moment.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 142.13 g/mol | Based on the molecular formula C6H7FN2O. |

| Hydrogen Bond Donors | 1 (from the amino group) | The amino group can donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 2 (from the carbonyl oxygen and ring nitrogen) | The carbonyl oxygen and ring nitrogen can accept hydrogen bonds. |

| pKa | Lower than non-fluorinated analog | The electron-withdrawing fluorine atom is expected to increase the acidity of the amino group's conjugate acid. |

Investigation of Chemical Reactivity and Synthetic Transformations

The chemical reactivity of this compound is governed by the interplay of its functional groups.

Amino Group Reactivity: The 3-amino group is a key site for synthetic transformations. It can undergo a variety of reactions typical for aromatic amines, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a range of other functional groups.

Pyridinone Ring Reactivity: The pyridinone ring itself can participate in various reactions. The electron-rich nature, enhanced by the amino group, makes it susceptible to electrophilic aromatic substitution, although the fluorine atom's deactivating effect must be considered.

Fluorine as a Leaving Group: While the C-F bond is generally strong, in certain nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom could potentially be displaced by a strong nucleophile, particularly if the ring is further activated.

Exploration of Molecular Interactions within Biological Systems (Non-Clinical Focus)

From a non-clinical, molecular perspective, the structure of this compound possesses features that are important for molecular interactions within a biological context. Pyridinone scaffolds are recognized as valuable in medicinal chemistry as they can act as both hydrogen bond donors and acceptors. frontiersin.orgnih.gov

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. These capabilities allow for specific interactions with biological macromolecules like proteins.

Assessment of its Potential as a Versatile Synthetic Intermediate

The combination of functional groups in this compound makes it a potentially valuable and versatile synthetic intermediate. The ability to selectively modify the amino group or potentially substitute the fluorine atom allows for the introduction of diverse chemical functionalities.

This compound could serve as a building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The pyridinone core is a "privileged structure" found in numerous biologically active compounds, and the specific substitution pattern of this molecule could be leveraged to create new chemical entities with unique properties. For instance, derivatives of this compound could be explored as inhibitors of various enzymes or as ligands for receptors. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a well-established strategy for enhancing the metabolic stability and binding affinity of drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-fluoro-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-9-3-4(7)2-5(8)6(9)10/h2-3H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIYIQGINIDFMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C(C1=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 5 Fluoro 1 Methylpyridin 2 1h One

Strategic Approaches to Pyridinone Core Construction

The formation of the pyridin-2(1H)-one core is a critical step in the synthesis of the target molecule. Two primary strategies are considered: the de novo synthesis from acyclic precursors, which involves building the ring from open-chain molecules, and cyclization reactions of pre-functionalized intermediates.

De Novo Synthesis from Acyclic Precursors

The de novo synthesis of the pyridinone ring offers a versatile approach to introduce substituents at desired positions by using appropriately functionalized acyclic starting materials. One plausible strategy involves the condensation of a fluorinated C3 building block with a suitable nitrogen-containing component. For instance, a fluorinated equivalent of a 1,3-dicarbonyl compound or a related synthon can react with an amine to initiate the ring-forming cascade.

A potential synthetic route could commence with a fluorinated building block such as potassium (Z)-2-cyano-2-fluoroethenolate. nih.gov This precursor, containing the fluorine atom at the desired position relative to other functionalities, can undergo condensation with a component that provides the remaining atoms of the pyridinone ring. While this specific building block has been utilized for the synthesis of 5-fluoropyrimidines, a similar strategy could be envisioned for pyridinone synthesis by selecting an appropriate reaction partner that would lead to the six-membered ring system. nih.gov

| Precursor Type | Potential Reaction Partner | Key Transformation |

| Fluorinated C3 Building Block | Acetoacetamide derivative | Condensation and cyclization |

| β-Ketoester with α-fluorine | Enamine | Michael addition followed by cyclization |

Cyclization Reactions for Pyridin-2(1H)-one Formation

The construction of 3,5-disubstituted pyridin-2(1H)-ones can be effectively achieved through cycloaddition/cycloreversion strategies. nih.gov This approach involves an initial intermolecular [4+2] Diels-Alder reaction between a suitable diene and dienophile, followed by a retro-Diels-Alder reaction to extrude a volatile component and form the desired aromatic pyridinone ring. For example, a pyrazinone precursor can act as an azadiene in a cycloaddition reaction with an alkyne substrate. nih.gov The resulting bicyclic intermediate can then undergo a cycloreversion to yield the 3,5-disubstituted 2-pyridone. The regioselectivity of this process is a key consideration in directing the substituents to the desired positions. nih.gov

Another powerful cyclization strategy involves the intramolecular condensation of appropriately substituted acyclic precursors. This can include the cyclization of β-enamino ketones or amides, where the substituents are already in place on the linear molecule prior to ring closure.

| Cyclization Strategy | Key Intermediates | Outcome |

| Cycloaddition/Cycloreversion | Pyrazinone precursors, alkyne substrates | 3,5-disubstituted 2-pyridones nih.gov |

| Intramolecular Condensation | Acyclic β-enamino amides | Substituted pyridin-2(1H)-ones |

Installation of Amino and Fluoro Substituents

The introduction of the amino and fluoro groups at the C3 and C5 positions, respectively, along with the N-methylation, are critical functionalization steps. These transformations can be performed on a pre-formed pyridinone core or the substituents can be incorporated into the acyclic precursors prior to cyclization.

Amination Strategies at the C3 Position

The regioselective introduction of an amino group at the C3 position of a pyridinone ring can be challenging. One approach involves the amination of a pre-functionalized pyridinone. For instance, a 3-halopyridin-2(1H)-one could undergo nucleophilic substitution with an amine source.

A more advanced strategy involves the regioselective amination of pyridine (B92270) N-oxides. A process utilizing saccharin (B28170) as an ammonium (B1175870) surrogate has been developed for the amination of 3,5-disubstituted pyridine N-oxides, demonstrating high regioselectivity. nih.gov This methodology could potentially be adapted for the amination of a corresponding 5-fluoro-1-methylpyridin-2(1H)-one N-oxide precursor. The reaction proceeds under mild conditions, and the subsequent deprotection can be achieved in a one-pot process. nih.gov

| Amination Method | Reagent/Catalyst | Key Feature |

| From 3-halopyridinone | Ammonia or amine equivalent | Nucleophilic aromatic substitution |

| From Pyridine N-oxide | Saccharin, in situ deprotection | High regioselectivity for C3 nih.gov |

Fluorination Methods at the C5 Position (e.g., Electrophilic/Nucleophilic Fluorination, C-H Fluorination)

The introduction of a fluorine atom at the C5 position of the pyridinone ring can be accomplished through several methods, including electrophilic fluorination, nucleophilic fluorination, and direct C-H fluorination.

Electrophilic Fluorination: The direct fluorination of pyridin-2(1H)-ones can be achieved using electrophilic fluorinating reagents. Selectfluor® is a commonly used reagent for this purpose and has been shown to effectively fluorinate 2-aminopyridines and pyridin-2(1H)-ones under mild aqueous conditions. nih.gov The regioselectivity of this reaction is influenced by the existing substituents on the pyridine ring. nih.gov For a 3-amino-1-methylpyridin-2(1H)-one precursor, the directing effects of the amino and carbonyl groups would need to be considered to achieve selective fluorination at the C5 position.

Nucleophilic Fluorination: Nucleophilic fluorination typically involves the displacement of a good leaving group, such as a halogen or a nitro group, by a fluoride (B91410) source. A precursor such as 3-amino-5-bromo-1-methylpyridin-2(1H)-one could potentially undergo a Halex (halogen exchange) reaction with a fluoride salt, such as potassium fluoride, to introduce the fluorine atom at the C5 position.

C-H Fluorination: Direct C-H fluorination offers a more atom-economical approach. A method for the site-selective fluorination of pyridines and diazines using silver(II) fluoride (AgF2) has been reported. nih.govresearchgate.net This reaction proceeds at ambient temperature with high selectivity for the C-H bond adjacent to the nitrogen atom. nih.gov While this method is highly effective for pyridines, its applicability and regioselectivity on a substituted pyridin-2(1H)-one would require investigation to target the C5 position.

| Fluorination Method | Reagent | Key Feature |

| Electrophilic Fluorination | Selectfluor® | Mild, aqueous conditions nih.gov |

| Nucleophilic Fluorination | Potassium fluoride | Halogen exchange reaction |

| C-H Fluorination | Silver(II) fluoride (AgF2) | Direct C-H activation nih.govresearchgate.net |

N-Methylation Approaches at the Pyridinone Nitrogen

The final step in the synthesis, or a step performed on an intermediate, is the methylation of the nitrogen atom of the pyridinone ring. This transformation can be achieved using standard alkylating agents.

A common and effective method for the N-methylation of pyridines and related heterocycles is the use of methyl iodide in a suitable solvent such as acetone, often at reflux. rsc.org This reaction typically proceeds in high yield to form the corresponding N-methylpyridinium salt, which in the case of a pyridinone, results in the N-methylated product.

Alternatively, trimethylsulfoxonium (B8643921) iodide has been employed as a methylating agent for the direct methylation of N-heterocycles under aqueous conditions. researchgate.net This method offers an environmentally benign option and demonstrates a wide substrate scope. researchgate.net The selectivity of N-methylation versus potential methylation of the exocyclic amino group would need to be controlled, possibly through the use of protecting groups on the amino function if necessary.

| Methylating Agent | Solvent/Conditions | Key Feature |

| Methyl Iodide | Acetone, reflux | Standard, high-yielding procedure rsc.org |

| Trimethylsulfoxonium Iodide | Water | Environmentally benign conditions researchgate.net |

| Methyl Tosylate | Various solvents | Alternative powerful methylating agent |

Sequential and One-Pot Functionalization Protocols

The construction of polysubstituted pyridinones like 3-amino-5-fluoro-1-methylpyridin-2(1H)-one can be achieved through both linear, stepwise syntheses and more convergent one-pot or cascade reactions. The choice of strategy often depends on the availability of starting materials, desired scale, and the need for purification of intermediates.

A plausible multistep approach to this compound would likely involve the initial synthesis of a simpler, functionalized pyridin-2-one, followed by the sequential introduction of the remaining substituents. The isolation and purification of intermediates at each stage allow for better control over the reaction and characterization of the products.

A hypothetical synthetic sequence could commence with a fluorinated pyridine derivative. For instance, a starting material like 3,5-difluoropyridine (B1298662) could undergo regioselective functionalization. One possible, though not explicitly documented, route could involve the following conceptual steps:

N-Methylation: The synthesis would begin with the methylation of a suitable pyridinone precursor.

Nitration: Introduction of a nitro group at the 3-position would serve as a precursor to the amino group.

Reduction: The final step would involve the reduction of the nitro group to the desired 3-amino functionality.

Each of these steps would necessitate the isolation and purification of the respective intermediate to ensure the purity of the final product.

| Step | Transformation | Key Reagents/Conditions (Hypothetical) | Intermediate |

| 1 | N-Methylation of a 5-fluoropyridin-2-one precursor | Methyl iodide, a suitable base (e.g., K₂CO₃), and a polar aprotic solvent (e.g., DMF) | 5-fluoro-1-methylpyridin-2(1H)-one |

| 2 | Nitration at C-3 | Nitrating mixture (e.g., HNO₃/H₂SO₄) | 5-fluoro-1-methyl-3-nitropyridin-2(1H)-one |

| 3 | Reduction of the nitro group | Reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation) | This compound |

Cascade and tandem reactions offer a more efficient approach to complex molecules by combining multiple bond-forming events in a single operation without the isolation of intermediates. While a specific cascade reaction for the direct synthesis of this compound is not described, related methodologies for polysubstituted pyridones have been developed.

These reactions often rely on the condensation of multiple components. For example, a multicomponent reaction could theoretically be designed involving a fluorinated building block, a source of the N-methyl group, and a synthon for the amino-substituted portion of the ring. Such a strategy would significantly reduce the number of synthetic steps and purification procedures, aligning with the principles of green chemistry.

| Reaction Type | Description | Potential Building Blocks (Hypothetical) |

| Multicomponent Condensation | A one-pot reaction where three or more reactants combine to form the final product. | A fluorinated β-ketoester, methylamine, and a cyanoacetamide derivative. |

| Tandem Cyclization/Functionalization | A sequence where an initial cyclization to form the pyridinone ring is immediately followed by a functionalization step. | Cyclization of a fluorinated acyclic precursor followed by in-situ amination. |

This table illustrates conceptual cascade and tandem reaction strategies for streamlined synthesis.

Reaction Optimization and Scalability Considerations

The successful synthesis of this compound, particularly on a larger scale, would depend heavily on the optimization of reaction conditions and the ability to control selectivity.

The choice of solvent, temperature, and catalyst can have a profound impact on the yield, purity, and reaction time of each synthetic step.

For the N-methylation of a pyridinone, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are typically employed to facilitate the SN2 reaction between the pyridinone nitrogen and a methylating agent. The choice of base is also critical, with weaker bases like potassium carbonate often being sufficient.

In a potential nitration step, the concentration of the acid and the reaction temperature must be carefully controlled to prevent over-nitration or degradation of the starting material.

For the reduction of a nitro group , the choice of reducing agent and catalyst is important. Catalytic hydrogenation (e.g., using Pd/C) is often a clean and efficient method, but chemoselectivity can be a concern with other reducible functional groups present. Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid can be effective.

| Parameter | Influence on Synthesis | Typical Conditions (General) |

| Solvent | Affects solubility of reactants and can influence reaction rates and pathways. | Polar aprotic (e.g., DMF, Acetonitrile) for nucleophilic substitutions; strong acids (e.g., H₂SO₄) for electrophilic aromatic substitutions. |

| Temperature | Controls the rate of reaction; higher temperatures can lead to side reactions or decomposition. | Varies widely depending on the specific reaction, from room temperature for mild reactions to elevated temperatures for more demanding transformations. |

| Catalyst | Increases the rate of reaction and can influence selectivity. | Phase-transfer catalysts for alkylations; palladium on carbon (Pd/C) for hydrogenations. |

This table summarizes the general influence of reaction conditions on the synthesis of functionalized pyridinones.

Controlling the position of newly introduced functional groups (regioselectivity) and ensuring that only the desired functional group reacts (chemoselectivity) are paramount in the synthesis of a polysubstituted molecule like this compound.

In the context of a pyridin-2-one ring, the existing substituents strongly direct the position of subsequent functionalization. For instance, in the nitration of a 5-fluoro-1-methylpyridin-2(1H)-one, the directing effects of the carbonyl group (meta-directing) and the fluorine atom (ortho, para-directing) would need to be considered to achieve selective nitration at the C-3 position.

Chemoselectivity would be crucial during the reduction of the nitro group. The chosen reducing agent should selectively reduce the nitro group without affecting the pyridinone ring or the carbon-fluorine bond.

| Selectivity | Challenge in Synthesis | Strategy for Control |

| Regioselectivity | Directing the incoming electrophile or nucleophile to the correct position on the pyridinone ring. | Utilizing the inherent directing effects of existing substituents; use of protecting groups to block more reactive sites. |

| Chemoselectivity | Reacting a specific functional group in the presence of other potentially reactive groups. | Careful selection of reagents and reaction conditions that are specific for the desired transformation. |

This table outlines key considerations for controlling regioselectivity and chemoselectivity in the synthesis of the target compound.

Spectroscopic and Structural Characterization of 3 Amino 5 Fluoro 1 Methylpyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F).

Proton NMR (¹H NMR) for Proton Environment and Coupling Patterns

In a hypothetical ¹H NMR spectrum of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one, distinct signals would be expected for the different types of protons present in the molecule: the methyl protons, the amino protons, and the aromatic protons on the pyridinone ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the fluorine atom and the carbonyl group, as well as the electron-donating effect of the amino group.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| N-CH₃ | 3.2 - 3.6 | Singlet (s) | N/A |

| NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | N/A |

| H-4 | 6.8 - 7.2 | Doublet of doublets (dd) | J(H-F), J(H-H) |

| H-6 | 7.5 - 7.9 | Doublet of doublets (dd) | J(H-F), J(H-H) |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum would reveal the carbon framework of the molecule. The presence of the fluorine atom would cause splitting of the signals for the carbon atoms it is directly bonded to (C-5) and those in close proximity (C-4 and C-6), a phenomenon known as C-F coupling.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected C-F Coupling (J_CF in Hz) |

| N-CH₃ | 25 - 35 | No |

| C-3 | 120 - 130 | No |

| C-4 | 110 - 120 | Yes (²J_CF) |

| C-5 | 150 - 160 (d) | Yes (¹J_CF) |

| C-6 | 130 - 140 | Yes (³J_CF) |

| C=O | 160 - 170 | No |

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Containing Structures

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single signal would be anticipated, which would be split into a multiplet due to coupling with the adjacent protons (H-4 and H-6). The chemical shift would be indicative of the electronic environment of the fluorine atom on the pyridinone ring.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to determine the complete three-dimensional structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would establish the connectivity between coupled protons, for instance, between H-4 and H-6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, for example, linking the H-4 signal to the C-4 signal.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is valuable for determining the conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C=O, C=C, and C-F bonds.

Expected FT-IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 | N-H stretching | Amino (NH₂) group |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 2950 - 2850 | C-H stretching | Methyl (CH₃) group |

| 1680 - 1640 | C=O stretching | Pyridinone carbonyl |

| 1620 - 1580 | C=C stretching | Aromatic ring |

| 1250 - 1000 | C-F stretching | Carbon-Fluorine bond |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides valuable complementary information to infrared (IR) spectroscopy for the vibrational analysis of this compound. This technique is particularly sensitive to non-polar bonds and symmetric vibrations, offering insights into the skeletal modes of the pyridinone ring. The Raman spectrum is expected to be characterized by several key vibrational modes originating from the substituted pyridine (B92270) ring and its functional groups.

The most prominent peaks in the Raman spectrum of pyridine derivatives are typically associated with the ring breathing and stretching modes. researchgate.net For this compound, the ring breathing mode, which involves a symmetric expansion and contraction of the entire ring, is anticipated to appear in the 990–1050 cm⁻¹ region. researchgate.netacs.org The exact position of this band is sensitive to the nature and position of the substituents. The electron-donating amino group and the electron-withdrawing fluorine atom will influence the electron distribution within the ring, causing shifts in the vibrational frequencies compared to unsubstituted pyridine. acs.org

Other significant Raman bands include C-H wagging motions and in-plane ring deformation modes. acs.org The presence of methyl, amino, and fluoro groups introduces additional characteristic vibrations. For instance, C-F stretching vibrations are typically weak in Raman spectra but can sometimes be observed. The N-H stretching vibrations of the amino group are also expected, though they are often more prominent in IR spectra.

Detailed research findings on related pyridine compounds show that vibrational modes can be assigned with high confidence by combining experimental data with theoretical calculations, such as Density Functional Theory (DFT). acs.orgmdpi.com Such calculations can help to distinguish between closely spaced vibrational frequencies and confirm the assignment of specific modes. mdpi.com

Table 1: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Ring Breathing (ν₁) | 990 - 1050 | Strong |

| Trigonal Ring Breathing (ν₁₂) | 1020 - 1070 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C=C Stretch | 1550 - 1620 | Strong |

| C=O Stretch | 1640 - 1680 | Medium-Weak |

| N-H Stretch | 3300 - 3500 | Weak |

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision, typically to four or five decimal places. This accuracy allows for the unambiguous determination of the elemental formula of the compound. For this compound, with a chemical formula of C₆H₇FN₂O, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated.

The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions is crucial for confirming the identity of newly synthesized molecules. nih.gov Techniques like electrospray ionization (ESI) are commonly used to generate the protonated molecular ions for analysis. nih.govnih.gov

Table 2: HRMS Data for this compound

| Ion Formula | Ion Type | Calculated Exact Mass |

| C₆H₇FN₂O | [M]⁺˙ | 142.05424 |

| C₆H₈FN₂O | [M+H]⁺ | 143.06152 |

| C₆H₇FN₂NaO | [M+Na]⁺ | 165.04346 |

Fragmentation Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion, providing evidence for the compound's structure. The protonated molecule is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. nih.gov

The fragmentation of this compound is expected to follow pathways characteristic of substituted pyridinones and aromatic amines. rsc.orgacs.org Key fragmentation pathways would likely include:

Loss of Carbon Monoxide (CO): A common fragmentation for pyridinone structures is the neutral loss of CO (28 Da) from the heterocyclic ring. rsc.org

Loss of a Methyl Radical (•CH₃): Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (15 Da). researchgate.net

Loss of HF: In fluorinated compounds, the elimination of neutral hydrogen fluoride (B91410) (20 Da) is a possible fragmentation pathway. whitman.edu

Ring Cleavage: Subsequent fragmentation of the ring structure can lead to various smaller ions, helping to piece together the original structure. nih.govunito.it

The analysis of these fragmentation pathways allows for the confirmation of the connectivity of the atoms and the positions of the substituents on the pyridinone ring. researchgate.net

Table 3: Predicted MS/MS Fragmentation of [C₆H₈FN₂O]⁺

| Precursor m/z | Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |

| 143.06 | 128.05 | •CH₃ | [M+H-CH₃]⁺ |

| 143.06 | 115.06 | CO | [M+H-CO]⁺ |

| 143.06 | 123.05 | HF | [M+H-HF]⁺ |

| 115.06 | 98.03 | NH₃ | [M+H-CO-NH₃]⁺ |

X-ray Diffraction Studies

X-ray diffraction techniques are definitive methods for determining the three-dimensional atomic arrangement in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry

Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous structural information for a molecule. nih.gov To perform this analysis, a suitable single crystal of this compound must be grown, often through slow evaporation of a saturated solution.

The diffraction data collected from the crystal allows for the determination of:

Molecular Geometry: Precise bond lengths and angles within the molecule, confirming the pyridinone ring structure and the planarity of the system. mdpi.comresearchgate.net

Crystal Packing: The arrangement of molecules within the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π–π stacking. nih.gov The amino group and the carbonyl oxygen are expected to participate in hydrogen bonding, influencing the crystal packing. researchgate.net

Absolute Stereochemistry: While this molecule is achiral, SC-XRD is the definitive method for determining absolute stereochemistry in chiral compounds.

Based on data from similar structures, the pyridinone ring is expected to be nearly planar. The C-F bond length would be typical for an aromatic fluoride, and the C=O and C-N bond lengths would be consistent with a pyridinone system. nih.gov

Table 4: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| C-F Bond Length | ~1.34 - 1.36 Å |

| C=O Bond Length | ~1.23 - 1.25 Å |

| Ring C-N Bond Length | ~1.36 - 1.40 Å |

| N-H···O Hydrogen Bond Distance | ~2.8 - 3.1 Å |

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a non-destructive technique used to analyze the bulk crystalline material. It is essential for phase identification, polymorphism screening, and quality control. rigaku.comresearchgate.net The PXRD pattern is a fingerprint of the crystalline solid, characterized by a series of diffraction peaks at specific angles (2θ) whose intensities are related to the crystal structure. researchgate.net

PXRD analysis of a bulk sample of this compound would be used to:

Confirm Crystalline Identity: The experimental PXRD pattern can be compared to a pattern simulated from single-crystal data to confirm the identity of the bulk phase. rigaku.com

Detect Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. rigaku.comresearchgate.net This is critical in pharmaceutical development, as different polymorphs can have different physical properties.

Assess Purity: The presence of crystalline impurities can be detected by the appearance of extra peaks in the diffraction pattern. nih.gov Quantitative analysis can even determine the percentage of a known impurity. researchgate.netnih.gov

Table 5: Hypothetical Powder X-ray Diffraction Data

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 12.5 | 7.08 | 45 |

| 15.8 | 5.61 | 100 |

| 21.2 | 4.19 | 60 |

| 25.2 | 3.53 | 85 |

| 28.9 | 3.09 | 50 |

| 31.7 | 2.82 | 70 |

Chemical Reactivity and Transformation of 3 Amino 5 Fluoro 1 Methylpyridin 2 1h One

Reactivity of the Amino Group

The primary amino group at the 3-position is a key site of reactivity, capable of participating in a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the pyridinone ring and the fluorine substituent.

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character, allowing it to react with a wide range of electrophiles. This nucleophilicity is somewhat modulated by the electron-withdrawing nature of the pyridinone ring and the fluorine atom, which can pull electron density away from the amino group. Despite this, the amino group remains sufficiently nucleophilic to undergo various derivatization reactions.

The potential for derivatization is extensive, enabling the synthesis of a diverse library of compounds with modified properties. Common transformations include alkylation, acylation, and sulfonylation, leading to the formation of secondary and tertiary amines, amides, and sulfonamides, respectively. These reactions are fundamental in tuning the molecule's steric and electronic properties for specific applications.

Table 1: Potential Derivatization Reactions of the Amino Group

| Reaction Type | Reagent Class | Product Class |

|---|---|---|

| Alkylation | Alkyl halides, Epoxides | Secondary/Tertiary Amines |

| Acylation | Acyl chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

While the amino group is primarily nucleophilic, the nitrogen atom can also be subject to electrophilic attack under specific conditions. For instance, reactions with strong electrophiles can lead to the formation of N-substituted derivatives. The reactivity in this context is highly dependent on the reaction conditions and the nature of the electrophile.

The primary amino group of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one readily undergoes condensation reactions with carbonyl compounds to form imines (Schiff bases). nih.gov This reversible reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. nih.gov The resulting imines are versatile intermediates that can be further reduced to secondary amines or used in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Similarly, acylation of the amino group with acylating agents such as acyl chlorides or anhydrides yields stable amide derivatives. This transformation is a common strategy to introduce new functional groups and to modify the electronic properties of the parent molecule. The formation of amides is generally an irreversible and high-yielding process.

Reactivity of the Fluorine Substituent

The fluorine atom acts as a powerful electron-withdrawing group through the inductive effect, which deactivates the pyridinone ring towards electrophilic aromatic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution. researchgate.net This dual role allows for selective functionalization of the aromatic core. The presence of fluorine can also enhance the metabolic stability and binding affinity of the molecule in biological systems, a strategy widely employed in drug design. researchgate.netnih.gov

The electron-withdrawing nature of the fluorine atom, coupled with the electron-deficient pyridinone ring, makes the carbon atom to which it is attached susceptible to nucleophilic attack. nih.govsemanticscholar.org This facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, where the fluorine atom can be displaced by a variety of nucleophiles. nih.gov The feasibility and rate of SNAr reactions are dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides, thiolates, and amines, are typically required to achieve efficient substitution.

Table 2: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Product Type |

|---|---|

| Alkoxides (RO⁻) | 5-Alkoxy derivatives |

| Thiolates (RS⁻) | 5-Thioether derivatives |

| Amines (R₂NH) | 5-Amino derivatives |

This potential for SNAr provides a powerful synthetic route to introduce a wide range of functional groups at the 5-position, further expanding the chemical diversity of derivatives accessible from this compound.

C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. rsc.org In the context of this compound, the C-F bond at the 5-position is situated on an electron-rich pyridinone ring, which generally disfavors nucleophilic attack. However, the reactivity can be modulated by the electronic properties of the ring and the nature of the attacking species.

Transition metal-mediated C-F bond activation represents another advanced strategy. researchgate.netnih.gov These methods often involve oxidative addition of the C-F bond to a low-valent metal center, enabling subsequent functionalization. researchgate.netrsc.org While specific studies on this compound are not extensively documented, research on other fluoroaromatics demonstrates the feasibility of this approach for creating new C-C, C-N, and C-O bonds. nih.govresearchgate.net

Reactions at the Pyridinone Ring

Electrophilic Aromatic Substitution on the Pyridinone Core

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for functionalizing aromatic systems. wikipedia.org In this compound, the directing effects of the substituents on the ring dictate the regioselectivity of incoming electrophiles. The amino group at the C3 position is a strong activating group and is ortho, para-directing. masterorganicchemistry.com The fluorine atom at C5 is a deactivating group but is also ortho, para-directing. The pyridinone carbonyl and ring nitrogen generally deactivate the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions. libretexts.org

The powerful activating effect of the amino group is expected to dominate, directing electrophiles primarily to the C4 and C6 positions. Mild regioselective halogenation of activated pyridines, such as aminopyridines, has been demonstrated using reagents like N-bromosuccinimide (NBS). researchgate.net For instance, the halogenation of various substituted pyridines can be controlled to achieve selective functionalization. nih.gov Given the existing substitution pattern, electrophilic attack would most likely occur at the C4 position, which is ortho to the amino group and sterically accessible.

Oxidation and Reduction Processes of the Ring System

The pyridinone ring system can undergo both oxidation and reduction, leading to structurally distinct products.

Oxidation: The pyridine (B92270) ring is generally resistant to oxidation due to its electron-deficient nature. biosynce.com However, oxidation can occur at the ring nitrogen to form N-oxides, a reaction that can paradoxically increase the ring's reactivity towards electrophilic substitution at the 4-position by increasing electron density through resonance. wikipedia.orgbiosynce.com While the nitrogen in this compound is already alkylated, other oxidative processes targeting the ring or substituents may be possible under specific conditions, as seen in the metabolism of other pyridine-containing compounds. nih.gov

Reduction: The pyridinone ring can be reduced to the corresponding piperidine (B6355638) derivative through catalytic hydrogenation. This transformation typically requires catalysts such as platinum, palladium, or rhodium and a source of hydrogen. nih.govrsc.org The hydrogenation of pyridines is a well-established method for synthesizing saturated nitrogen heterocycles. asianpubs.orgrsc.org Depending on the reaction conditions (e.g., catalyst, pressure, temperature, solvent), partial or full reduction of the ring can be achieved. nih.gov For this compound, hydrogenation would yield the corresponding 3-amino-5-fluoro-1-methylpiperidin-2-one, a saturated lactam.

Ring Transformations and Annulations

The pyridinone scaffold can serve as a precursor for more complex heterocyclic systems through ring transformation and annulation reactions.

Ring Transformations: Highly electron-deficient pyridones can react with nucleophiles, leading to a ring-opening and subsequent re-closure to form different ring systems. oup.comclockss.org For example, 5-nitropyrimidine (B80762) has been shown to convert into pyridine derivatives in the presence of CH-active nitriles. researchgate.net This type of transformation, often termed an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, demonstrates the versatility of such heterocyclic cores. chinesechemsoc.orgwur.nl While specific examples involving this compound are scarce, its structure suggests potential for similar reactivity with potent binucleophiles, which could lead to novel heterocyclic scaffolds. mdpi.com

Annulations: Annulation reactions involve the construction of a new ring onto an existing one. Nickel-catalyzed C-H functionalization followed by intramolecular cyclization has been used to create 1,6-annulated 2-pyridones. nih.gov Similarly, [3+2] annulation reactions of pyridinium (B92312) salts are known to produce N-indolizine-substituted pyridine-2(1H)-ones. rsc.orgchim.itresearchgate.net Ruthenium-catalyzed double annulation has also been employed to build complex oxepino-pyridine structures. rsc.org These strategies could potentially be adapted to build new fused ring systems onto the this compound core.

Advanced Derivatization Strategies for Analytical and Synthetic Utility

Chemical Derivatization for Enhanced Spectroscopic Detection

To improve detection and quantification in analytical methods like HPLC or mass spectrometry, the target molecule can be chemically modified or "derivatized." The primary amino group at the C3 position of this compound is an ideal handle for such derivatization.

For Fluorescence Detection: Several reagents react with primary amines to yield highly fluorescent products, significantly enhancing detection sensitivity. nih.gov

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. libretexts.organdrews.edu

Fluorescamine: Selectively reacts with primary amines to produce fluorescent pyrrolinones. creative-proteomics.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent adducts. nih.govcreative-proteomics.com

6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A widely used reagent that forms highly stable and fluorescent derivatives with amines. waters.com

For Mass Spectrometry (MS) Detection: Derivatization can improve the ionization efficiency and chromatographic behavior of analytes for LC-MS analysis. nih.gov Reagents are chosen to add a readily ionizable tag to the molecule. rsc.org

Benzoyl Chloride: Reacts with amines to form benzoyl amides, which can improve chromatographic retention and ionization efficiency. acs.org

Acyl Chlorides with Tertiary Amines: Tagging with moieties containing a tertiary amine increases the proton affinity of the analyte, leading to a much stronger signal in positive-ion electrospray ionization. nih.gov

Amine-Reactive Reagents: Various primary amine derivatization agents are used to enhance LC-MS analysis of metabolites and other small molecules. researchgate.netresearchgate.net

The following table summarizes common derivatization reagents for the primary amino group.

| Reagent | Target Functional Group | Purpose | Resulting Moiety |

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorescence Detection | Isoindole |

| Fluorescamine | Primary Amine | Fluorescence Detection | Pyrrolinone |

| FMOC-Cl | Primary & Secondary Amines | Fluorescence Detection | Fluorenylmethyloxycarbonyl |

| AQC | Primary & Secondary Amines | Fluorescence Detection | Aminoquinolyl Carbamate |

| Benzoyl Chloride | Primary & Secondary Amines | Enhanced MS Detection | Benzamide |

| Dimethylaminoacetyl chloride | Primary Amine | Enhanced MS Detection | N,N-dimethylglycinamide |

Chiral Derivatization for Enantiomeric Purity Assessment

While specific studies on the chiral derivatization of this compound are not extensively documented in publicly available literature, the presence of a primary amino group allows for the application of well-established methods for assessing enantiomeric purity. Chiral derivatization involves reacting a chiral molecule with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess distinct physical properties, which allows for their separation and quantification using techniques like NMR spectroscopy or chromatography.

The primary amino group in this compound is the key handle for derivatization. A variety of CDAs are known to react with primary amines to form diastereomeric amides, carbamates, or ureas. The choice of CDA is crucial and is often guided by the analytical technique to be employed. For instance, CDAs containing a fluorine atom can be particularly useful for ¹⁹F NMR analysis, which often provides high resolution and sensitivity.

A notable example of a CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its acyl chloride, which are widely used to determine the enantiomeric excess and absolute configuration of alcohols and amines. The reaction of this compound with Mosher's acid chloride would yield diastereomeric amides. The difference in the chemical shifts of the protons or fluorine atoms near the chiral center in the resulting diastereomers, as observed by ¹H or ¹⁹F NMR, can be used to determine the enantiomeric purity.

Another common CDA is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, also known as Marfey's reagent. nih.gov This reagent reacts with primary amines to form diastereomers that can be readily separated by HPLC, providing a reliable method for enantiomeric excess determination. nih.gov

The table below summarizes potential chiral derivatizing agents that could be employed for the enantiomeric purity assessment of chiral analogs of this compound.

| Chiral Derivatizing Agent (CDA) | Functional Group Targeted | Resulting Diastereomer | Analytical Technique |

| Mosher's acid chloride | Primary amine | Amide | ¹H NMR, ¹⁹F NMR |

| Marfey's reagent (FDAA) | Primary amine | Amide | HPLC |

| (R)-(-)-1-(1-Naphthyl)ethyl isocyanate | Primary amine | Urea | HPLC, ¹H NMR |

| Menthyl chloroformate | Primary amine | Carbamate | HPLC, GC |

C-H Bond Functionalization Applications

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized starting materials. The pyridinone core of this compound possesses several C-H bonds that could potentially be targeted for functionalization, leading to the rapid diversification of the molecular scaffold.

The pyridinone ring has two C-H bonds at the C4 and C6 positions. The electronic properties of the ring, influenced by the amino, fluoro, and carbonyl groups, will dictate the reactivity of these C-H bonds. The amino group is an activating group, while the fluoro and carbonyl groups are deactivating. Computational studies and experimental investigations on similar heterocyclic systems would be necessary to predict the most reactive site for C-H functionalization.

Transition metal-catalyzed C-H activation is a common approach for functionalizing such systems. Catalysts based on palladium, rhodium, or iridium are often employed. The reaction typically involves the coordination of the metal to the heterocyclic ring, followed by the cleavage of a C-H bond and subsequent reaction with a coupling partner.

For example, a palladium-catalyzed direct arylation could potentially be used to introduce an aryl group at the C4 or C6 position. This would involve reacting this compound with an aryl halide in the presence of a palladium catalyst and a suitable base. The regioselectivity of such a reaction would be a key challenge to overcome.

The methyl group on the nitrogen atom also presents a C(sp³)-H bond that could be a target for functionalization, although this is generally more challenging than activating C(sp²)-H bonds on the aromatic ring.

The table below outlines the potential C-H functionalization reactions that could be explored for this compound.

| C-H Bond Position | Potential Functionalization Reaction | Catalyst/Reagent | Potential Product |

| C4-H | Direct Arylation | Palladium catalyst, Aryl halide, Base | 4-Aryl-3-amino-5-fluoro-1-methylpyridin-2(1H)-one |

| C6-H | Direct Arylation | Palladium catalyst, Aryl halide, Base | 6-Aryl-3-amino-5-fluoro-1-methylpyridin-2(1H)-one |

| C4-H / C6-H | Olefination | Rhodium catalyst, Alkene | 4- or 6-Alkenyl-3-amino-5-fluoro-1-methylpyridin-2(1H)-one |

| N-CH₃ | Oxidation | Oxidizing agent | 3-Amino-5-fluoro-1-formylpyridin-2(1H)-one |

Further research is required to explore the feasibility and optimize the conditions for these C-H functionalization reactions on this compound.

Theoretical and Computational Investigations of 3 Amino 5 Fluoro 1 Methylpyridin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. These computational methods provide insights into the geometric and electronic characteristics that govern the compound's behavior.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

Spectroscopic Property Simulations

Computational methods can simulate various types of spectra, which can then be used to interpret and verify experimental data.

Intermolecular Interactions and Supramolecular Assemblies

Direct experimental or computational data detailing the hydrogen bonding networks of 3-amino-5-fluoro-1-methylpyridin-2(1H)-one are not present in the current body of scientific literature. General principles of physical organic chemistry allow for the prediction of potential hydrogen bonding motifs. The primary amino group (-NH₂) is a potent hydrogen bond donor, capable of interacting with the carbonyl oxygen (C=O) of a neighboring molecule, a common and strong interaction in pyridinone structures.

Furthermore, the presence of a fluorine atom introduces the possibility of C-H···F or N-H···F hydrogen bonds. The strength and prevalence of such bonds are a subject of ongoing discussion in chemical literature. While organically bound fluorine is a weak hydrogen bond acceptor, its influence on crystal packing can be significant. Studies on other fluorinated organic molecules have shown that N-H···F interactions, though generally weaker than conventional hydrogen bonds, can play a role in directing molecular assembly. The acidity of the N-H protons and the steric accessibility of the fluorine atom would be critical factors in determining the strength and geometry of these potential interactions. Without specific structural data, the bond lengths, angles, and energies of these hydrogen bonds remain speculative.

The pyridinone ring in this compound is an aromatic system, suggesting the potential for π-π stacking interactions in the solid state. These interactions are crucial in the formation of stable, ordered supramolecular structures. The geometry of such stacking can be either face-to-face or offset (parallel-displaced), and is influenced by the electrostatic potential of the aromatic ring.

There are no dedicated computational studies on the cocrystal formation or crystal packing of this compound in the available literature. Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are powerful tools for predicting and analyzing the crystal structures of organic molecules. Such studies would allow for the prediction of the most stable crystal packing arrangement by calculating lattice energies.

For cocrystal design, computational screening can identify suitable coformers that can form stable hydrogen-bonded or otherwise non-covalently bonded complexes with the target molecule. Given the hydrogen bond donor and acceptor sites on this compound, it is a promising candidate for cocrystallization with various pharmaceutically active ingredients or other organic molecules. However, without specific computational investigations, any potential cocrystal systems and their resulting packing motifs remain hypothetical.

Exploration of Molecular Interactions and Biological Relevance of Pyridinone Scaffolds

Role as a Privileged Scaffold in Chemical Biology and Drug Design

The 3-aminopyridin-2-one framework is recognized as a "privileged scaffold," a molecular structure that is capable of binding to multiple, unrelated biological targets. This characteristic makes it a valuable starting point for the development of novel therapeutic agents.

Bioisosteric Applications in Scaffold Hopping

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern drug design. The pyridinone ring itself is a bioisostere for a variety of other cyclic structures. In the context of "scaffold hopping," medicinal chemists can replace a known active core of a drug molecule with the 3-aminopyridin-2-one scaffold to generate novel compounds with potentially improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. The electronic properties and relatively small size of fluorine endow it with considerable versatility as a bioisostere. psychoactif.org It has been applied as a substitute for a hydrogen atom and a methyl group, and it can also act as a functional mimic of carbonyl, carbinol, and nitrile moieties. psychoactif.org

The strategic placement of the fluorine atom at the 5-position and the methyl group at the N1-position of the pyridinone ring in 3-amino-5-fluoro-1-methylpyridin-2(1H)-one can significantly influence its electronic distribution, lipophilicity, and metabolic stability. These modifications are crucial in fine-tuning the molecule's interaction with its biological target. For instance, the fluorine atom, with its high electronegativity, can alter the pKa of the amino group and form specific interactions, such as hydrogen bonds or halogen bonds, with the target protein.

Contribution to Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. This method involves screening small, low-molecular-weight compounds ("fragments") that typically bind with low affinity to the biological target. The 3-aminopyridin-2-one motif is an ideal fragment due to its desirable physicochemical properties and its ability to form multiple hydrogen bonds with the hinge region of kinases. nih.gov

Screening of a fragment library based on the 3-aminopyridin-2-one core against a panel of kinases has led to the identification of hits with good ligand efficiency against targets such as Monopolar Spindle 1 (MPS1) and Aurora kinases. nih.gov The initial fragment, 3-aminopyridin-2(1H)-one, can then be elaborated upon by adding substituents at various positions to enhance potency and selectivity. The fluorine at the C5-position and the methyl group at the N1-position of this compound represent such elaborations, intended to probe specific pockets within the target's active site and improve binding affinity.

In Vitro Biochemical Characterization of Interactions

Understanding the interactions of this compound with its biological targets at a molecular level is crucial for rational drug design. In vitro biochemical assays are instrumental in characterizing these interactions.

Investigation of Binding to Enzymes and Receptors

The 3-aminopyridin-2-one scaffold has been identified as a key pharmacophore for interacting with the ATP-binding site of various kinases. The amino group at the 3-position and the carbonyl oxygen of the pyridinone ring can form critical hydrogen bonds with the hinge region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the kinase domain.

For the specific compound this compound, while direct binding data may not be extensively published, its interaction with a kinase active site can be inferred from studies on analogous compounds. The N-methyl group is expected to occupy a specific pocket, and the 5-fluoro substituent can modulate the electronic properties of the ring and potentially engage in specific interactions with the protein. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are commonly used to quantify the binding affinity (K_d) and thermodynamics of such interactions.

Kinase Inhibition Profiling and Selectivity Analysis

Given its structural features, this compound is anticipated to exhibit inhibitory activity against various protein kinases. Kinase inhibition profiling, where the compound is tested against a large panel of kinases, is essential to determine its potency and selectivity.

A study on a 3-aminopyridin-2-one based fragment library revealed that derivatives of this scaffold can inhibit mitotic kinases like MPS1 and Aurora kinases. nih.gov For instance, the introduction of an aromatic ring at the C5-position generally led to an increase in biochemical activity. nih.gov While specific data for the 5-fluoro analog is not provided, this suggests that substitutions at this position are critical for determining the kinase inhibition profile. The selectivity of a kinase inhibitor is a crucial parameter, as off-target inhibition can lead to undesirable side effects. The selectivity of this compound would be assessed by comparing its inhibitory concentration (IC50) or inhibition constant (Ki) against a panel of kinases.

Table 1: Illustrative Kinase Inhibition Profile for a Hypothetical 3-amino-5-substituted-1-methylpyridin-2(1H)-one Derivative

| Kinase Target | IC50 (nM) |

| Kinase A | 50 |

| Kinase B | 800 |

| Kinase C | >10000 |

| Kinase D | 250 |

This table is for illustrative purposes and does not represent actual data for this compound.

Structure-Activity Relationship (SAR) Studies for Analogue Development

Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound into a drug candidate. For the 3-aminopyridin-2-one scaffold, SAR studies have provided valuable insights into the role of different substituents.

Starting from the 3-aminopyrid-2-one motif, functionalization of the 3-amino group has been shown to rapidly enhance inhibitory activity against kinases like Interleukin-2 inducible T-cell kinase (Itk). nih.gov Furthermore, the introduction of a substituted heteroaromatic ring at the 5-position of the pyridone was key to achieving optimal selectivity over related kinases. nih.gov

In the case of this compound, the SAR would focus on:

The 5-position: The fluorine atom at this position is a key modification. Comparing its activity to analogs with other halogens (e.g., chlorine, bromine) or small alkyl groups would reveal the importance of electronegativity, size, and potential for halogen bonding.

The N1-position: The methyl group at this position likely occupies a hydrophobic pocket. Varying the size and nature of this substituent (e.g., ethyl, cyclopropyl) would help to probe the dimensions of this pocket.

The 3-amino group: While often crucial for hinge binding, modifications to this group, for example, through acylation or alkylation, could be explored to modulate potency and selectivity.

Table 2: Illustrative SAR Data for 3-amino-5-substituted-pyridin-2(1H)-one Analogs against a Target Kinase

| Compound | R1 (at N1) | R2 (at C5) | Ki (nM) |

| 1 | H | H | >10000 |

| 2 | CH3 | H | 5000 |

| 3 | CH3 | F | 150 |

| 4 | CH3 | Cl | 200 |

| 5 | CH3 | Br | 350 |

| 6 | C2H5 | F | 250 |

This table is for illustrative purposes and is based on general trends observed in SAR studies of similar compounds. It does not represent actual experimental data for this compound.

These SAR studies, often guided by computational modeling and X-ray crystallography of inhibitor-kinase complexes, are essential for the rational design of more potent and selective analogs of this compound for potential therapeutic applications.

Applications in Chemical Probe Development

Chemical probes are small molecules designed to interact with specific protein targets to study biological processes. rjeid.comnih.gov The development of effective chemical probes is a critical aspect of chemical biology and drug discovery. rjeid.com

Design of Molecular Tools for Biological Pathway Interrogation

No information was found detailing the design or use of This compound as a molecular tool for interrogating biological pathways. While pyridinone derivatives, in general, are recognized for their diverse biological activities and potential as pharmacophores, specific research applying this particular compound as a chemical probe for pathway analysis is not available in the searched resources. nih.govnih.gov

Future Directions and Perspectives in 3 Amino 5 Fluoro 1 Methylpyridin 2 1h One Research

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on environmental stewardship is driving a paradigm shift towards greener and more sustainable synthetic processes. For a molecule like 3-amino-5-fluoro-1-methylpyridin-2(1H)-one, this translates to the need for developing synthetic routes that are not only efficient but also environmentally benign.

Future research will likely concentrate on several key areas of green chemistry:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring cycloaddition reactions or one-pot multi-component reactions. researchgate.netacs.org

Use of Safer Solvents: Moving away from hazardous organic solvents towards greener alternatives such as water, supercritical fluids, or bio-based solvents. Research into solvent-free reaction conditions will also be a significant area of investigation. mdpi.com

Catalysis: The development and application of novel catalysts, including biocatalysts (enzymes) and heterogeneous catalysts, can lead to milder reaction conditions, higher selectivity, and easier product purification. Rhodium(III)-catalyzed C-H functionalization, for instance, has shown promise in the synthesis of fluorinated pyridines. nih.gov

Renewable Feedstocks: Investigating the use of renewable raw materials as precursors for the synthesis of the pyridinone core.

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing syntheses with minimal byproduct formation. |

| Atom Economy | Utilizing multi-component reactions to build the pyridinone ring. |

| Less Hazardous Synthesis | Employing non-toxic reagents and intermediates. |

| Safer Solvents & Auxiliaries | Exploring aqueous-based syntheses or solvent-free conditions. |

| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |

| Renewable Feedstocks | Investigating bio-derived starting materials. |

| Reduce Derivatives | Minimizing the use of protecting groups. |

| Catalysis | Employing selective catalysts (biocatalysts, organocatalysts, etc.). |

Exploration of Stereoselective Synthetic Pathways

The introduction of chiral centers into the this compound scaffold can have profound effects on its biological activity. Therefore, the development of stereoselective synthetic methods is a critical future direction. This will enable the synthesis of enantiomerically pure derivatives, which is often a prerequisite for clinical development.

Key research avenues include: